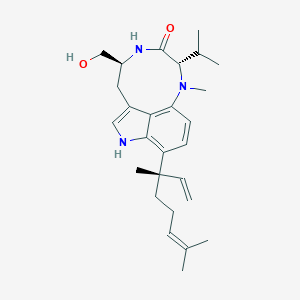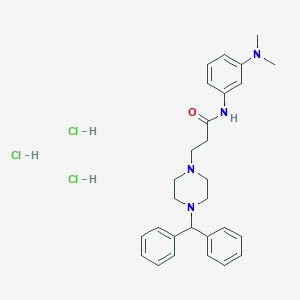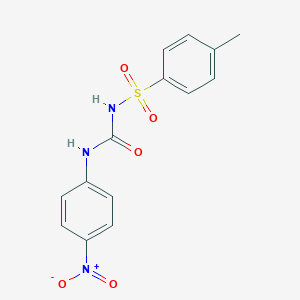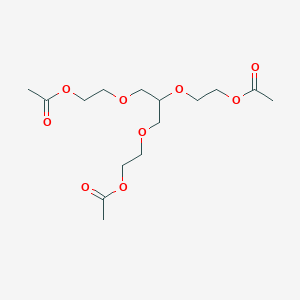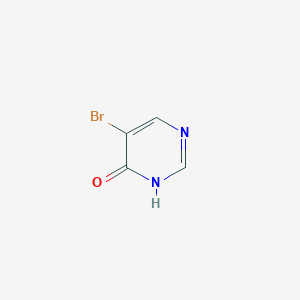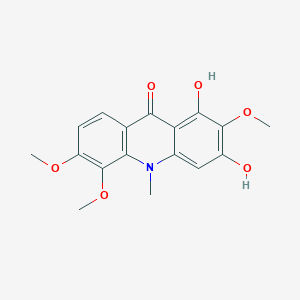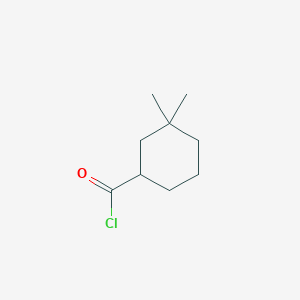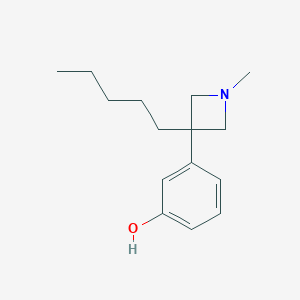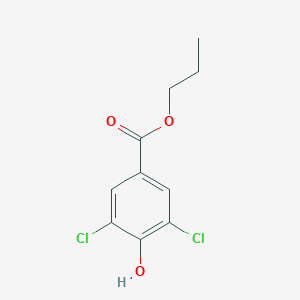
Propyl 3,5-dichloro-4-hydroxybenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate involves complex chemical reactions. For example, a study by Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. However, the main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, which formed from the cross-linking of the acid, indicating the complexity and unexpected outcomes in the synthesis of related compounds (Ritmaleni et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to Propyl 3,5-dichloro-4-hydroxybenzoate is often determined using spectroscopic techniques and single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination in their synthesis of related compounds, demonstrating the complexity and precision required in molecular structure analysis (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving Propyl 3,5-dichloro-4-hydroxybenzoate and its derivatives can be complex, as seen in the study by Terasaki et al. (2016), which investigated the in vitro transformation of a dichlorinated propyl paraben by the liver S9 fraction. This study provides insight into the metabolic properties and potential bioaccumulation risks of chlorinated parabens (Terasaki et al., 2016).
Physical Properties Analysis
The physical properties of Propyl 3,5-dichloro-4-hydroxybenzoate derivatives, such as crystal structure and solubility, are crucial for their applications in various fields. The study of propyl paraben (a related compound) by Okabe et al. (2002) discusses the crystal structure and highlights the importance of hydrogen-bonding interactions and hydrophobic interactions in stabilizing the crystal structure (Okabe et al., 2002).
Chemical Properties Analysis
The chemical properties of Propyl 3,5-dichloro-4-hydroxybenzoate, including reactivity and stability, play a significant role in its utility as an intermediate in organic synthesis. Studies like that of Abbas et al. (2010) on the metabolism of parabens (which share structural similarities with Propyl 3,5-dichloro-4-hydroxybenzoate) provide valuable information on the biotransformation processes, including hydrolysis and glucuronidation reactions in human liver microsomes (Abbas et al., 2010).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
- Scientific Field: Materials Science, Electronics .
- Application Summary: Propyl-p-hydroxybenzoate is used in nonlinear optical applications due to the presence of a benzene ring in the compound . It has potential applications as detectors, frequency multipliers, optical switches, etc .
- Methods of Application: The single crystal of propyl-p-hydroxybenzoate was synthesized using a slow evaporation solution growth technique . The crystal structure, unit cell parameters, and crystal system were determined by powder X-ray diffraction studies . Mechanical studies were conducted using a Vickers microhardness tester, and the thermal stability of the compound was assessed using thermogravimetric analysis .
- Results or Outcomes: The compound showed excellent nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring . The photoluminescence property is enhanced due to the presence of the carbonyl group .
Biosynthesis of Value-added Bioproducts
- Scientific Field: Applied Microbiology and Biotechnology .
- Application Summary: 4-Hydroxybenzoic acid, a compound similar to propyl 3,5-dichloro-4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Methods of Application: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results or Outcomes: The biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock has been achieved .
Food Preservative
- Scientific Field: Food Science .
- Application Summary: Propyl paraben is often used as a food preservative as it has no odor or taste, and does not change the texture . It is safe to use with a maximum of 0.1% of the weight of the finished food or 200 - 450 ppm for a variety of foods like coffee extracts, juices, jams, baked goods, dairy products, etc .
- Methods of Application: Propyl paraben is added to food during the manufacturing process to prevent the growth of bacteria and mold, thereby extending the shelf life of the product .
- Results or Outcomes: The use of propyl paraben as a food preservative has been found to be safe and effective .
Medicinal Applications
- Scientific Field: Medicine .
- Application Summary: Propyl paraben has been used in pills, syrups, eyewashes, weight gain drinks, and has been discovered to have anticonvulsant activities suggesting it may be useful in the development of anticonvulsant medicine .
- Methods of Application: Propyl paraben is incorporated into various medicinal formulations during the manufacturing process .
- Results or Outcomes: The use of propyl paraben in medicinal applications has shown promising results, particularly in the development of anticonvulsant medicine .
Cosmetics Preservative
- Scientific Field: Cosmetology .
- Application Summary: Propyl paraben is used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products . It prevents the growth of bacteria and mold, thereby extending the shelf life of the product .
- Methods of Application: Propyl paraben is added to cosmetic products during the manufacturing process .
- Results or Outcomes: The use of propyl paraben as a cosmetic preservative has been found to be safe and effective .
Antimicrobial Efficacy in Fresh Produce Sanitation
- Scientific Field: Food Science and Technology .
- Application Summary: A study of combining Plasma-Activated Water (PAW) with Propyl paraben showed increased antimicrobial efficacy of PAW for fresh produce sanitation .
- Methods of Application: Propyl paraben is combined with Plasma-Activated Water (PAW) and used for fresh produce sanitation .
- Results or Outcomes: The combination of PAW and Propyl paraben resulted in increased antimicrobial efficacy, making it a promising method for fresh produce sanitation .
Eigenschaften
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3,5-dichloro-4-hydroxybenzoate | |
CAS RN |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



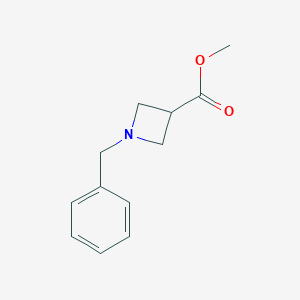
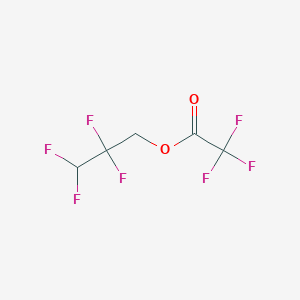
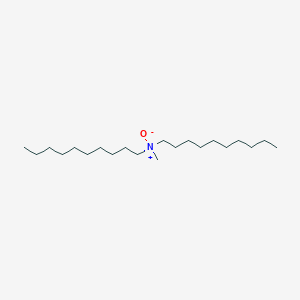
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)

